molecular formula C9H11FO2 B3049797 2-(3-Fluorophenyl)propane-1,3-diol CAS No. 220469-27-2

2-(3-Fluorophenyl)propane-1,3-diol

Cat. No.: B3049797
CAS No.: 220469-27-2
M. Wt: 170.18
InChI Key: GLVQOLNQHNHNFO-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H11FO2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane chain, with a fluorine atom substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 3-fluorophenylpropanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in maximizing the production output .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluorophenyl)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atom can influence the compound’s reactivity and binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)propane-1,3-diol: Similar structure but with the fluorine atom on the para position of the phenyl ring.

    2-(3-Chlorophenyl)propane-1,3-diol: Similar structure with a chlorine atom instead of fluorine.

    2-(3-Bromophenyl)propane-1,3-diol: Similar structure with a bromine atom instead of fluorine

Uniqueness

2-(3-Fluorophenyl)propane-1,3-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, reactivity, and potential interactions with biological targets .

Properties

IUPAC Name

2-(3-fluorophenyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVQOLNQHNHNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290774
Record name 1,3-Propanediol, 2-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220469-27-2
Record name 1,3-Propanediol, 2-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220469-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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